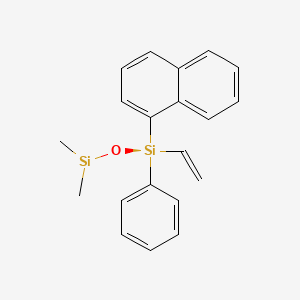
(3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl is a complex organosilicon compound It features a unique structure with a silicon-oxygen-silicon (Si-O-Si) backbone, substituted with ethenyl, dimethyl, naphthalen-1-yl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene, phenylsilane, and vinylsilane.
Hydrosilylation Reaction: The key step involves a hydrosilylation reaction, where the vinylsilane reacts with phenylsilane in the presence of a platinum catalyst to form the desired disiloxane compound.
Purification: The product is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce silane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted disiloxane compounds.
Aplicaciones Científicas De Investigación
(3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Organic Synthesis: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for other organosilicon compounds.
Mecanismo De Acción
The mechanism by which (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl exerts its effects involves interactions with various molecular targets. The Si-O-Si backbone allows for flexibility and reactivity, enabling the compound to participate in diverse chemical reactions. The ethenyl, dimethyl, naphthalen-1-yl, and phenyl groups contribute to its unique properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxane
- (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxane
Uniqueness
Compared to similar compounds, (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl stands out due to its specific substitution pattern and the presence of both naphthalen-1-yl and phenyl groups
Propiedades
Número CAS |
211820-92-7 |
|---|---|
Fórmula molecular |
C20H21OSi2 |
Peso molecular |
333.5 g/mol |
InChI |
InChI=1S/C20H21OSi2/c1-4-23(21-22(2)3,18-13-6-5-7-14-18)20-16-10-12-17-11-8-9-15-19(17)20/h4-16H,1H2,2-3H3/t23-/m0/s1 |
Clave InChI |
YWLYSAGSRVGAJU-QHCPKHFHSA-N |
SMILES isomérico |
C[Si](C)O[Si@@](C=C)(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C[Si](C)O[Si](C=C)(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
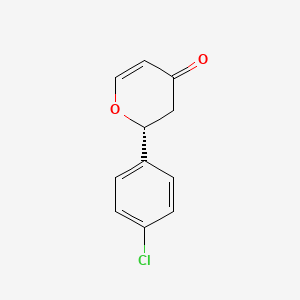
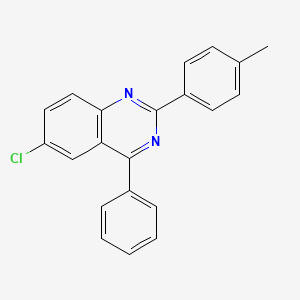
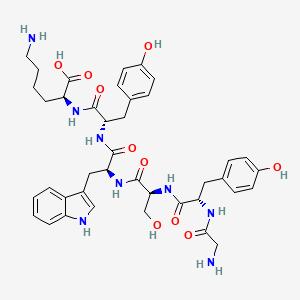

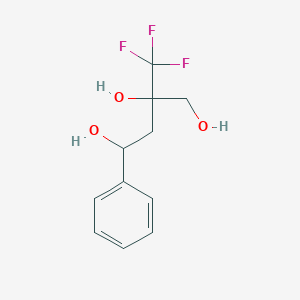
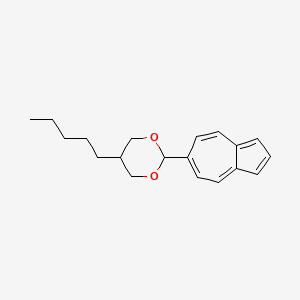
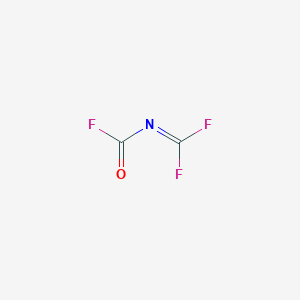
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14251886.png)
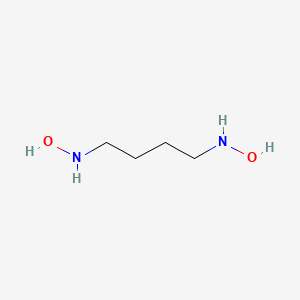
![2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne](/img/structure/B14251893.png)
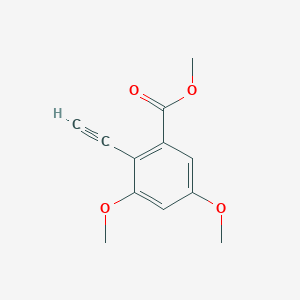
![Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate](/img/structure/B14251896.png)
